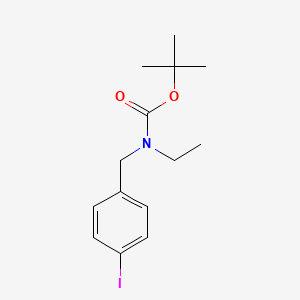

tert-Butyl ethyl(4-iodobenzyl)carbamate

Description

tert-Butyl ethyl(4-iodobenzyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an ethylamine substituent, and a 4-iodobenzyl moiety. The iodine atom at the para position of the benzyl group enhances reactivity in cross-coupling reactions, making this compound valuable in medicinal chemistry and materials science.

Key structural attributes:

- Boc group: Enhances solubility and stability during synthetic steps.

- 4-Iodobenzyl moiety: A heavy halogen that facilitates aromatic substitution or coupling reactions.

Properties

IUPAC Name |

tert-butyl N-ethyl-N-[(4-iodophenyl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20INO2/c1-5-16(13(17)18-14(2,3)4)10-11-6-8-12(15)9-7-11/h6-9H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAVSIIKIGJKHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

This method adapts protocols from lacosamide intermediate synthesis. Here, 4-iodobenzylamine reacts with isobutyl chlorocarbonate to form a mixed anhydride intermediate, which subsequently couples with tert-butanol and ethanol.

Procedure :

-

Dissolve 4-iodobenzylamine (1.0 equiv) in anhydrous ethyl acetate.

-

Add N-methylmorpholine (1.2 equiv) and cool to −10°C.

-

Slowly introduce isobutyl chlorocarbonate (1.1 equiv) to form the mixed anhydride.

-

Add tert-butanol (1.5 equiv) and ethanol (1.5 equiv) sequentially, warming to 10–15°C.

-

Quench with aqueous HCl, extract, and crystallize with hexane/ethyl acetate.

Key Data :

Advantages and Limitations

-

Advantages : High yield, minimal byproducts, and solvent recovery (>80%).

-

Limitations : Requires strict temperature control (−10°C to 15°C).

Phase-Transfer Catalyzed Alkylation

Methodology

Adapted from thioamide alkylation techniques, this one-pot method uses tetrabutylammonium bromide (TBAB) to facilitate nucleophilic substitution.

Procedure :

-

Combine tert-butyl (4-iodobenzyl)carbamate (1.0 equiv), ethyl iodide (1.2 equiv), and TBAB (0.1 equiv) in THF.

-

Add 50% KOH solution dropwise at −10°C.

-

Stir at 5–10°C for 3 hours.

-

Extract with ethyl acetate, wash with brine, and concentrate.

Key Data :

Optimization Insights

-

Catalyst Loading : 0.1 equiv TBAB maximizes yield while minimizing emulsion formation.

-

Solvent Choice : THF outperforms DMF or DMSO in reducing side reactions.

Stepwise Boc Protection and Alkylation

Boc Protection of 4-Iodobenzylamine

-

React 4-iodobenzylamine with di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in dichloromethane.

-

Stir at 25°C for 12 hours.

-

Isolate tert-butyl (4-iodobenzyl)carbamate via filtration.

Ethylation via Mitsunobu Reaction

-

Combine tert-butyl (4-iodobenzyl)carbamate (1.0 equiv), ethanol (2.0 equiv), and PPh₃ (1.5 equiv) in THF.

-

Add diethyl azodicarboxylate (DEAD, 1.5 equiv) dropwise.

-

Stir at 25°C for 24 hours.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Purity (%) | Complexity |

|---|---|---|---|---|

| Mixed Anhydride | 89–92 | 4–6 | >98 | Moderate |

| Phase-Transfer Catalysis | 94–97 | 3–4 | >99 | Low |

| Stepwise Protection | 78–82 | 24 | 95–97 | High |

Key Observations :

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ethyl(4-iodobenzyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbamate group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

Substitution: Products include azido or thiocyanato derivatives.

Reduction: The major product is the corresponding amine.

Oxidation: Products include benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C13H17FINO3

Molecular Weight: 381.18 g/mol

IUPAC Name: tert-butyl N-[2-(4-iodobenzyl)ethyl]carbamate

The compound features a tert-butyl group, an ethyl group, and a 4-iodobenzyl moiety attached to a carbamate functional group. This unique structure enhances its reactivity and specificity in various chemical reactions.

Organic Synthesis

tert-Butyl ethyl(4-iodobenzyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. Its stability and ease of removal under mild conditions make it a valuable protecting group for amines during chemical transformations.

Key Reactions:

- Substitution Reactions: The presence of the iodide allows for nucleophilic substitution, facilitating the formation of various derivatives.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which are essential in forming carbon-carbon bonds.

Medicinal Chemistry

The compound is explored as a precursor for developing potential drug candidates aimed at specific biological targets, particularly enzymes and receptors.

Case Study: Enzyme Inhibition

- Target Enzymes: Studies have shown that this compound can inhibit certain enzymes critical in metabolic pathways.

- Inhibition Data:

| Compound | Enzyme Target | Ki (μM) |

|---|---|---|

| This compound | PfA-M1 | 0.027 |

| This compound | PfA-M17 | 0.080 |

These results indicate its potential as a dual inhibitor in antimalarial drug development.

Biological Studies

The compound is utilized in biological research to investigate enzyme mechanisms and cellular pathways.

Biological Activity:

- Enzyme Interaction Studies: The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, modulating their activity.

- Receptor Binding Studies: Its structural features allow it to interact with various cellular receptors, influencing signaling pathways.

Example of Receptor Interaction:

In studies on G-protein coupled receptors (GPCRs), it demonstrated a binding affinity (Ki) of 15 nM and modulated downstream signaling pathways effectively.

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its therapeutic applications:

- Plasma Exposure (AUC): 2807 h·ng/mL

- Elimination Half-Life: 0.55 hours

- Solubility: Improved compared to related compounds, suggesting favorable characteristics for drug development.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecules; protecting group for amines |

| Medicinal Chemistry | Precursor for drug candidates targeting enzymes/receptors |

| Biological Research | Probe for enzyme mechanisms; receptor interaction studies |

Mechanism of Action

The mechanism of action of tert-Butyl ethyl(4-iodobenzyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The 4-iodobenzyl group can enhance the compound’s binding affinity and specificity towards its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Carbamates

a) tert-Butyl (4-iodobenzyl)(methyl)carbamate ()

- Molecular formula: C₁₃H₁₇INO₂

- Key differences : Methyl group instead of ethyl.

- Reactivity: The iodine atom enables efficient Sonogashira coupling with alkynes to form ethynyl derivatives (e.g., tert-butyl methyl(4-((trimethylsilyl)ethynyl)benzyl)carbamate) .

- Applications : Used as an intermediate in synthesizing fluorescent probes or receptor-targeting molecules.

b) tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate ()

- Molecular formula : C₁₃H₁₉ClN₂O₂

- Key differences : Chlorine substituent instead of iodine; primary amine in the side chain.

- Reactivity : Chlorine is less reactive in cross-coupling, limiting utility in metal-catalyzed reactions. However, the amine group allows for further functionalization (e.g., acylations) .

- Applications : Likely used in peptide synthesis or as a building block for kinase inhibitors.

Ethyl/Methyl Substituted Carbamates

a) tert-Butyl (2-((4-chlorobenzyl)amino)ethyl)carbamate ()

- Molecular formula : C₁₄H₂₁ClN₂O₂

- Key differences : Chlorobenzyl group and ethylamine chain.

- Physicochemical properties : Higher molecular weight (284.78 g/mol) compared to the target compound (estimated ~355.2 g/mol), with reduced steric hindrance due to the absence of iodine .

- Applications: Potential use in drug discovery for modulating receptor binding affinity.

Polyether-Modified Carbamates ()

Comparative Data Table

Research Findings and Implications

- Reactivity : The 4-iodo substituent in this compound provides superior reactivity in cross-coupling reactions compared to chloro or unsubstituted analogs (e.g., –5) .

- Biological Activity : Ethyl substitution may improve blood-brain barrier penetration relative to methyl or hydrophilic polyether variants () .

- Synthetic Utility : The Boc group enables selective deprotection under mild acidic conditions, a feature shared across all compared compounds .

Q & A

Q. What synthetic routes are commonly employed for preparing tert-Butyl ethyl(4-iodobenzyl)carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling ethyl(4-iodobenzyl)amine with tert-butyl carbamate using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) under anhydrous conditions. Optimization strategies include:

- Solvent selection (e.g., dichloromethane for low polarity or DMF for high solubility of intermediates).

- Temperature control (0–25°C) to minimize side reactions.

- Inert atmospheres (argon/nitrogen) to prevent oxidation of iodine substituents .

Reaction progress should be monitored via TLC, with purification by flash chromatography (hexane/ethyl acetate gradients).

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : NMR detects the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~7.2–7.8 ppm for the 4-iodobenzyl moiety). NMR confirms carbamate carbonyl (δ ~155 ppm).

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., [M+Na] peak).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% by UV at 254 nm) .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

Methodological Answer:

- Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis.

- Add molecular sieves (3Å) to absorb moisture.

- Avoid prolonged exposure to light, as iodine substituents may undergo photolytic cleavage .

Advanced Questions

Q. How does the iodine substituent influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions compared to chloro or bromo analogs?

Methodological Answer:

- Enhanced Reactivity : The C–I bond’s lower dissociation energy (~234 kJ/mol vs. ~339 kJ/mol for C–Br) facilitates oxidative addition in Suzuki-Miyaura couplings.

- Steric Considerations : Iodine’s larger atomic radius may reduce catalytic turnover in sterically hindered systems. Use bulky ligands (e.g., XPhos) to mitigate this.

- Validation : Compare coupling efficiencies using Pd(OAc)/XPhos in THF at 60°C, monitoring by NMR if fluorinated partners are used .

Q. What experimental strategies can prevent decomposition of this compound under acidic or oxidative conditions?

Methodological Answer:

- pH Control : Buffer reactions to neutral pH (6.5–7.5) using phosphate or bicarbonate salts.

- Oxidative Stability : Add antioxidants (e.g., BHT at 0.1% w/w) to quench free radicals.

- Purification : Pre-purify via silica gel chromatography to remove acidic impurities that catalyze degradation .

Q. How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G* to compute Fukui indices, identifying electron-rich sites prone to electrophilic attack. The iodine atom’s −I effect deactivates the para position, directing substitution to meta positions.

- Experimental Validation : Perform nitration or halogenation reactions and analyze regioselectivity via NMR .

Q. How can contradictory solubility data for this compound in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Systematic Solubility Testing : Use the shake-flask method in solvents (hexane, ethyl acetate, methanol) at 20–40°C.

- Polymorphism Analysis : Characterize crystalline forms via X-ray diffraction, as different polymorphs exhibit varying solubilities.

- Hansen Solubility Parameters : Calculate HSPs to correlate solubility with solvent polarity .

Q. What role does this compound play as a protecting group in peptide synthesis compared to Boc (tert-butoxycarbonyl)?

Methodological Answer:

- Enhanced Steric Shielding : The ethyl(4-iodobenzyl) group provides greater steric protection against nucleophiles, reducing epimerization in solid-phase peptide synthesis.

- Deprotection : Requires stronger acids (e.g., TFA) than Boc groups. Validate cleavage efficiency via LC-MS after 2-hour treatment with 95% TFA/water .

Safety and Handling

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Spill Management : Neutralize iodine-containing spills with 5% sodium thiosulfate before disposal .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Verification : Re-crystallize the compound and re-analyze via DSC (Differential Scanning Calorimetry) for melting point consistency.

- Spectral Reproducibility : Compare NMR data across deuterated solvents (CDCl vs. DMSO-d) to identify solvent-induced shifts.

- Collaborative Validation : Share samples with independent labs for cross-testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.